1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene involves several steps, typically starting with the appropriate benzene derivative. The synthetic route may include:
Halogenation: Introduction of the 3-chloropropyl group via halogenation reactions.
Etherification: Addition of the ethoxy group through etherification reactions.
Trifluoromethylation: Incorporation of the trifluoromethoxy group using trifluoromethylation techniques.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halides or organometallic compounds.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halides, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Differing by the presence of a difluoromethoxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene: Differing by the position of the chloro and trifluoromethoxy groups.
These comparisons highlight the unique structural features and reactivity of this compound, which may result in distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClF3O2 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
SNFFPIOFHAYXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)(F)F)CCCCl |
Origin of Product |
United States |
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